Acid Rearrangement: Selectivity vs Isopropyl Analog
When subjected to formic acid, 3,4‑dimethyl‑1‑pentyn‑3‑ol (II) gives 3,4‑dimethyl‑3‑penten‑2‑one in 45 % yield and 3,4‑dimethyl‑2‑pentenal in 5 % yield. The closely related alcohol 3‑isopropyl‑4‑methyl‑1‑pentyn‑3‑ol (III) produces the corresponding ketone in 55 % yield and aldehyde in 6 % yield under identical conditions [1].
| Evidence Dimension | Product distribution in formic-acid-mediated rearrangement |
|---|---|
| Target Compound Data | 3,4‑Dimethyl‑3‑penten‑2‑one 45 %, 3,4‑dimethyl‑2‑pentenal 5 % |
| Comparator Or Baseline | 3‑Isopropyl‑4‑methyl‑1‑pentyn‑3‑ol → 3‑isopropyl‑4‑methyl‑3‑penten‑2‑one 55 %, 3‑isopropyl‑4‑methyl‑2‑pentenal 6 % |
| Quantified Difference | Ketone yield 10 % lower, aldehyde yield 1 % lower for the target compound relative to the comparator |
| Conditions | Formic acid, published in Bull. Chem. Soc. Jpn. 1959, 32, 547‑550 |
Why This Matters
The differential product distribution demonstrates that alkyl branching on the carbinol carbon directly modulates the reaction manifold, so substituting a different acetylenic alcohol will alter the outcome of downstream synthetic sequences.
- [1] T. Takeshima et al., “The Formic Acid Rearrangement of 3,4‑Dimethyl‑1‑pentyn‑3‑ol and 3‑Isopropyl‑4‑methyl‑1‑pentyn‑3‑ol,” Bulletin of the Chemical Society of Japan, 32(6), 547‑550 (1959). DOI: 10.1246/bcsj.32.547. View Source
